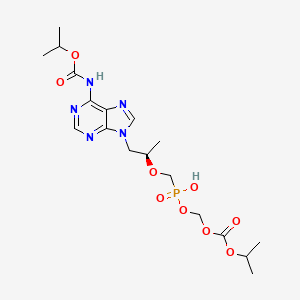

![molecular formula C10H14N2 B587796 (-)-Nicotine-[methyl-3H] CAS No. 152558-62-8](/img/structure/B587796.png)

(-)-Nicotine-[methyl-3H]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

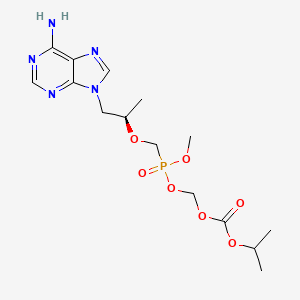

(-)-Nicotine-[methyl-3H] is a radiolabeled form of nicotine, where the methyl group is labeled with tritium (³H). This compound is used extensively in scientific research to study the pharmacokinetics, metabolism, and receptor binding of nicotine. Nicotine itself is an alkaloid found in the nightshade family of plants (Solanaceae) and is most commonly associated with tobacco.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Nicotine-[methyl-3H] typically involves the tritiation of nicotine. One common method is the catalytic reduction of nicotine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled conditions to ensure the selective incorporation of tritium into the methyl group.

Industrial Production Methods

Industrial production of radiolabeled compounds like (-)-Nicotine-[methyl-3H] is usually conducted in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of nicotine followed by its tritiation using tritium gas. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

Analyse Des Réactions Chimiques

Types of Reactions

(-)-Nicotine-[methyl-3H] undergoes various chemical reactions, including:

Oxidation: Nicotine can be oxidized to form cotinine, a major metabolite.

Reduction: Reduction reactions can convert nicotine to its dihydro derivatives.

Substitution: Nicotine can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Cotinine and other minor metabolites.

Reduction: Dihydronicotine derivatives.

Substitution: Various N-substituted nicotine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (-)-Nicotine-[methyl-3H] is used to study the reaction mechanisms and pathways involving nicotine. It helps in tracing the metabolic fate of nicotine in various chemical environments.

Biology

In biological research, this compound is used to investigate the binding of nicotine to nicotinic acetylcholine receptors. It helps in understanding the distribution and localization of nicotine in biological systems.

Medicine

In medical research, (-)-Nicotine-[methyl-3H] is used to study the pharmacokinetics and metabolism of nicotine in humans and animals. It aids in the development of smoking cessation therapies and understanding nicotine addiction.

Industry

In the industry, this compound is used in the development of nicotine replacement therapies and other pharmaceutical products. It is also used in quality control processes to ensure the consistency and purity of nicotine-containing products.

Mécanisme D'action

(-)-Nicotine-[methyl-3H] exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. These receptors are ion channels that, when activated by nicotine, allow the influx of cations such as sodium and calcium. This leads to the depolarization of neurons and the release of neurotransmitters like dopamine, which is associated with the addictive properties of nicotine.

Comparaison Avec Des Composés Similaires

Similar Compounds

(-)-Nicotine: The non-radiolabeled form of nicotine.

Cotinine: A major metabolite of nicotine.

Anabasine: Another alkaloid found in tobacco with similar pharmacological properties.

Uniqueness

(-)-Nicotine-[methyl-3H] is unique due to its radiolabel, which allows for the precise tracking and quantification of nicotine in various biological and chemical systems. This makes it an invaluable tool in research settings where understanding the detailed behavior of nicotine is crucial.

Propriétés

IUPAC Name |

3-[(2S)-1-(tritiomethyl)pyrrolidin-2-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i1T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-ZCPMIHGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]CN1CCC[C@H]1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)